molecular formula C10H21Cl2N3O B1520415 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride CAS No. 864291-96-3

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride

Cat. No. B1520415
M. Wt: 270.2 g/mol
InChI Key: KAQYFZUQHQFFAT-UHFFFAOYSA-N
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Description

“1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride” is a chemical compound with the molecular formula C10H21Cl2N3O and a molecular weight of 270.20 . It is used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins and molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .


Molecular Structure Analysis

The InChI code for “1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride” is 1S/C10H19N3O.2ClH/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8;;/h8-9,12H,1-7H2,(H2,11,14);2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 270.2 and a molecular formula of C10H21Cl2N3O .

Scientific Research Applications

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . But these applications are for piperidine derivatives in general, and not specifically for “1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride”.

However, it’s worth noting that piperidine derivatives, in general, have been extensively studied and used in various fields of drug discovery . For example, Jin et al. synthesized a series of N - (piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-piperidin-4-ylpyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8;;/h8-9,12H,1-7H2,(H2,11,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQYFZUQHQFFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCNCC2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride
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1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride
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1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride
Reactant of Route 6
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride

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